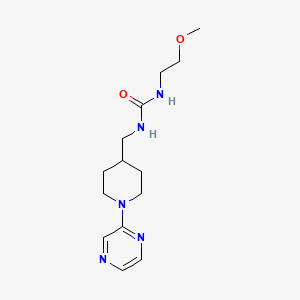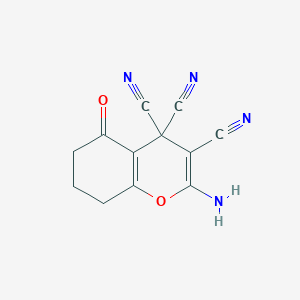
2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of tetrahydrobenzo[b]pyrans . It can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component reaction. This reaction can be carried out using nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40°C . The reaction involves substituted aromatic aldehydes, dimedone, and malonitrile .Molecular Structure Analysis
The crystal structure of a similar compound, 2-amino-4-(3,4,5-trimethoxy-phenyl)-5-(oxo-5,6,7,8-tetrahydro-4H-chromene)-3-carbonitrile, has been reported . The structure of the target product was confirmed by FT-IR, 1H NMR, 13C NMR, and single crystal X-ray structure analysis .Chemical Reactions Analysis
The catalytic potential of h-BN/Fe3O4/APTES-AMF/CuII nanocomposites was investigated in the one-pot multicomponent coupling reaction to gain access to a library of biologically active 2-amino-4-aryl (or heteroaryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles under ambient conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.33 . Its melting point ranges from 184 to 186°C . The InChI code for this compound is 1S/C14H12N2O2S/c15-7-8-12(11-5-2-6-19-11)13-9(17)3-1-4-10(13)18-14(8)16/h2,5-6,12H,1,3-4,16H2 .Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis
One prominent area of application is in the field of synthetic organic chemistry, where derivatives of 2-amino-5-oxo-tetrahydro-4H-chromene are synthesized through electrocatalytic processes. Vafajoo et al. (2014) demonstrated an efficient approach to assembling aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions, highlighting the use of electrocatalysis in multicomponent reactions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Structural Analysis and Crystallography
Sharma et al. (2015) focused on the structural elucidation of similar compounds through X-ray diffraction techniques. Their research provided detailed insights into the crystal structure, showcasing the compounds' triclinic nature and the significance of N–H···O and N–H···N hydrogen bonds in stabilizing the crystal structure (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
Catalysis and Synthesis of Heterocycles
Banothu and Bavanthula (2012) reported on the synthesis of chromeno pyrimidinone derivatives through a reaction involving 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-4H-chromene-3-carbonitrile, showcasing the role of Brønsted acidic ionic liquids in catalyzing these reactions and the potential antimicrobial activity of the synthesized compounds (Banothu & Bavanthula, 2012).
Green Chemistry and Ultrasound-Assisted Synthesis
Chavan et al. (2021) explored green chemistry approaches by synthesizing substituted 4H-chromene-3-carbonitrile derivatives using ultrasound irradiation, highlighting the method's efficiency and the anti-inflammatory potential of the synthesized compounds (Chavan, Pansare, Shelke, Shejul, & Bhoir, 2021).
Antimicrobial Activity
Moshafi, Doostishoar, Jahanian, and Abaszadeh (2016) investigated the antimicrobial effects of newly designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against various pathogenic microbial strains. Their research emphasized the significance of chromene derivatives in developing potential antibacterial drugs (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit potential biomedical applications . For instance, 2-amino-4H-chromene-3-carbonitrile derivatives have shown antibacterial activity and inhibitory activity against human excitatory amino acid transporter subtype 1 (EAAT1) .
Mode of Action
It’s synthesized using a tandem michael addition-cyclization reaction between 1,3-cyclohexanediones and alkylidenecyanoacetate derivatives . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given the reported biomedical applications of similar compounds, it’s plausible that this compound may influence pathways related to bacterial growth or neurotransmitter transport .
Result of Action
Similar compounds have demonstrated antibacterial activity and inhibitory effects on certain human neurotransmitter transporters .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Direcciones Futuras
The structure of these bioactive molecules could provide opportunities for drug design in three important regions: the aromatic ring of the benzopyran, substitution at C2-amine, and the substituted group at C4 position . This opens up possibilities for the development of new drugs with improved efficacy and fewer side effects.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
The effects of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
2-amino-5-oxo-7,8-dihydro-6H-chromene-3,4,4-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-4-7-11(16)18-9-3-1-2-8(17)10(9)12(7,5-14)6-15/h1-3,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZPPLVITKBHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)
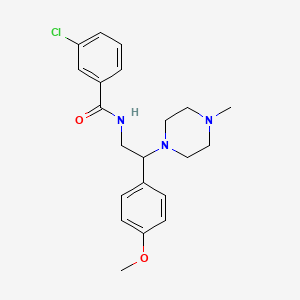
![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)
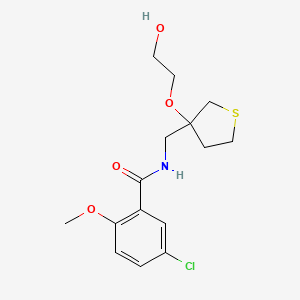
![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)

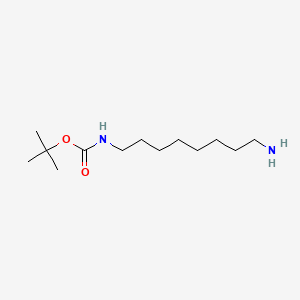
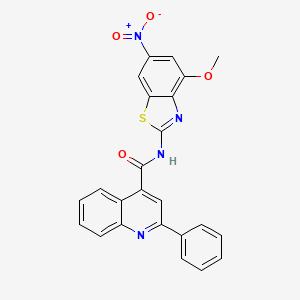
![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)
![(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2937734.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)
